molecular formula C17H24N4O3 B457831 N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B457831
M. Wt: 332.4g/mol
InChI Key: FFVNPECVPCBBED-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a pyrazole ring, and a nitro group. The adamantane structure is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with various reagents to introduce the pyrazole and nitro groups . The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .

Scientific Research Applications

N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of an adamantane moiety with a pyrazole ring and a nitro group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4g/mol

IUPAC Name

N-(1-adamantyl)-N,1,5-trimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C17H24N4O3/c1-10-15(21(23)24)14(18-20(10)3)16(22)19(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3

InChI Key

FFVNPECVPCBBED-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]

Origin of Product

United States

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